Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS: 932354-60-4) is a benzothiophene derivative with a molecular formula of C₁₉H₁₈FNO₅S₂ and a molecular weight of 423.5 g/mol. Its structure features:
- A 4-fluoro-substituted benzothiophene core.
- A sulfamoyl group linked to a 2-ethoxyphenyl moiety at position 3.
- An ethyl ester at position 2.
The compound’s Smiles notation is CCOC(=O)c1sc2cccc(F)c2c1S(=O)(=O)Nc1ccccc1OCC, highlighting the ethoxy and fluorinated groups critical to its physicochemical properties .
Properties
IUPAC Name |
ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5S2/c1-3-25-14-10-6-5-9-13(14)21-28(23,24)18-16-12(20)8-7-11-15(16)27-17(18)19(22)26-4-2/h5-11,21H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCIDPCKDGUNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a halogenated aromatic compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate compound with a sulfonamide derivative under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: :
Biological Activity
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound generally follows a multi-step process:
- Formation of the Benzothiophene Core : This involves cyclization reactions starting from thiophene precursors and halogenated aromatic compounds.
- Fluorination : The introduction of the fluorine atom is typically achieved through nucleophilic substitution using agents like potassium fluoride.
- Sulfamoylation : The sulfamoyl group is introduced by reacting the intermediate with sulfonamide derivatives under basic conditions.
- Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst to yield the ethyl ester form.
Antimicrobial Activity
Research has indicated that compounds containing the benzothiophene moiety exhibit significant antimicrobial properties. For instance, studies have shown that various benzothiophene derivatives demonstrate activity against a range of microorganisms, including bacteria and fungi. This compound could potentially follow this trend, although specific data on this compound is limited.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Significant antibacterial activity | |
| Staphylococcus aureus | Moderate antibacterial activity | |
| Candida albicans | Notable antifungal activity |
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly concerning cholinesterases (AChE and BChE). In related studies, benzothiophene derivatives have shown varying degrees of inhibitory activity against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiophene derivative 1 | 20.8 | 30.5 | |
| Benzothiophene derivative 2 | 121.7 | 95.0 |
Study on Benzothiophene Derivatives
A study conducted on a series of benzothiophene-chalcone derivatives revealed their potential as AChE inhibitors. The compounds were evaluated for their effects on cell viability and enzyme inhibition, demonstrating promising results for neuroprotective applications .
Another study focused on the synthesis and biological evaluation of various benzothiophene derivatives against microbial strains, confirming their efficacy as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following analogues share the benzothiophene core and sulfamoyl/ester functionalities but differ in substituents (Table 1):
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
Electronic and Steric Effects
- Fluorine Position: The 4-fluoro group in the target compound enhances electron-withdrawing effects on the benzothiophene core compared to non-fluorinated analogues (e.g., 932520-41-7). This may influence reactivity and binding affinity in biological systems .
- The 3-fluoro-4-methylphenyl group in 932520-41-7 adds steric bulk and lipophilicity due to the methyl group .
Lipophilicity and Solubility
Methodological Considerations
Structural comparisons rely on tools like SHELX for crystallographic refinement and ORTEP-3 for molecular visualization, which are critical for validating substituent geometries .
Q & A
Basic Questions
What are the key synthetic routes for Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate?
The synthesis typically involves sequential functionalization of the benzothiophene core. A common approach includes:
Benzothiophene Core Formation : Cyclization of substituted thiophenol derivatives with α,β-unsaturated esters under acidic conditions .
Sulfamoylation : Reaction of the intermediate with 2-ethoxyphenylsulfamoyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfamoyl group .
Fluorination : Selective fluorination at the 4-position using electrophilic fluorinating agents like Selectfluor® .
Esterification : Final esterification with ethanol under reflux conditions to yield the target compound .
Key analytical validation: Monitor each step using TLC and characterize intermediates via H NMR and IR spectroscopy .
How is the structural identity of this compound confirmed?
A combination of spectroscopic and crystallographic methods is employed:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluoro at C4, ethoxy group at the phenyl ring) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths, angles, and confirms the benzothiophene core geometry. Software like SHELXL refines disordered regions in the crystal lattice .
What are common side reactions during synthesis, and how are they mitigated?
- Ester Hydrolysis : Premature cleavage of the ethyl ester can occur under basic conditions. Mitigation: Use anhydrous solvents and low temperatures during sulfamoylation .
- Sulfamoyl Group Instability : Competing N- or O-sulfonation may arise. Control reaction stoichiometry and employ protecting groups for the benzothiophene nitrogen .
- Fluorination Selectivity : Over-fluorination is minimized by using stoichiometric fluorinating agents and short reaction times .
Advanced Research Questions
How can crystallographic disorder in the compound’s structure be resolved?
Disorder, as seen in analogous cyclohexenone derivatives , arises from dynamic conformations in the solid state. Strategies include:
- Multi-occupancy Refinement : Use SHELXL to model split positions with refined occupancy ratios .
- Low-Temperature Data Collection : Reduces thermal motion, improving resolution (e.g., data collected at 100 K) .
- Twinned Data Analysis : Apply algorithms in WinGX or OLEX2 to deconvolute overlapping reflections .
What computational methods predict the compound’s bioactivity?
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., cysteine proteases) by analyzing sulfamoyl interactions with catalytic residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural optimization .
- DFT Calculations : Predict reaction pathways for fluorination or sulfamoylation using Gaussian09 with B3LYP/6-31G(d) basis sets .
How do contradictory spectral data arise, and how are they resolved?
Example: Discrepancies in C NMR chemical shifts for the ethoxy group.
- Root Cause : Solvent polarity or dynamic proton exchange in DMSO-d .
- Resolution :
- Acquire spectra in CDCl to reduce hydrogen bonding effects.
- Use DEPT-135 to distinguish CH signals from background noise .
- Cross-validate with HSQC and HMBC for carbon-proton coupling .
What strategies optimize reaction yields in large-scale synthesis?
- Continuous Flow Reactors : Enhance mixing and heat transfer for fluorination steps, reducing side products .
- DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize parameters like temperature, catalyst loading, and reaction time .
- Purification : Use preparative HPLC with C18 columns to isolate high-purity product (>98%) .
Methodological Resources
- Crystallography : SHELX suite for refinement , ORTEP-3 for molecular graphics , and WinGX for data integration .
- Spectral Databases : SDBS (Spectral Database for Organic Compounds) for NMR/IR reference spectra.
- Synthetic Protocols : Follow procedures for analogous sulfamoyl esters and fluorinated benzothiophenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
